7-Allylamino-1H-pyrazolo[4,3-b]pyridine
Description
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-prop-2-enyl-1H-pyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C9H10N4/c1-2-4-10-7-3-5-11-8-6-12-13-9(7)8/h2-3,5-6H,1,4H2,(H,10,11)(H,12,13) |
InChI Key |
DRZCKSPRXVTPOG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C2C(=NC=C1)C=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds like 7-amino-3-((3R)-1-((4-nitrobenzoyl)prolyl)piperidin-3-yl)-1-(4-phenoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine () share a pyrazolo-pyrimidine core, differing from 7-allylamino-1H-pyrazolo[4,3-b]pyridine in the position of nitrogen atoms and ring fusion. Pyrazolo-pyrimidines exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms, often leading to stronger kinase inhibition compared to pyrazolo-pyridines .
Thieno[2,3-b]pyridines
Synthesized derivatives such as thieno[2,3-b]pyridines () replace the pyrazole ring with a thiophene moiety. For example, 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile shows moderate antibacterial activity, suggesting that sulfur-containing analogs may prioritize microbial targets over mammalian ones .
Substituent Effects
Allylamino vs. Piperidinyl/Piperazinyl Groups
The allylamino group in the target compound contrasts with piperidinyl or piperazinyl substituents in 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives (). For instance, 7-(piperazin-1-yl) analogs demonstrate improved solubility and blood-brain barrier penetration due to their basic nitrogen atoms, whereas the allylamino group may confer selectivity toward cysteine-rich enzymatic pockets .
Bromobenzofuran and Carbamate Derivatives
Compounds like 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile () incorporate bulky brominated aromatic systems. These substituents enhance intercalation with DNA or hydrophobic protein domains, a property less pronounced in the allylamino-substituted pyrazolo-pyridine .
Activity Against Kinases and Enzymes
Pyrazolo-pyridines generally exhibit moderate kinase inhibitory activity compared to pyrazolo-pyrimidines. For example, 4-aminopyrazolo[3,4-d]pyrimidine derivatives show IC₅₀ values in the nanomolar range for tyrosine kinases, whereas pyrazolo-pyridines (including the target compound) typically require micromolar concentrations, highlighting the importance of the pyrimidine ring for high-affinity binding .
Toxicity Considerations
Heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () are carcinogenic due to metabolic activation into DNA-reactive species. While this compound lacks the planar aromatic structure of IQ, its allylamino group may undergo oxidative metabolism, necessitating detailed toxicity studies to rule out genotoxic risks .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Toxicity Profiles of Related Heterocycles
Preparation Methods
Cyclocondensation of 4-Aminopyrazoles with Carbonyl Compounds
A widely adopted method involves cyclizing 4-aminopyrazole derivatives with carbonyl-containing intermediates. For instance, 5-amino-1-phenylpyrazole reacts with unsaturated ketones under acidic conditions to form the pyrazolo[4,3-b]pyridine core. Key steps include:
-
Formation of the Pyrazole Ring : Hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones to generate 4-aminopyrazoles.
-
Cyclization : Acidic or basic conditions promote intramolecular cyclization, forming the fused bicyclic structure.
A patent (CN102911174A) details a streamlined protocol using sodium nitrite and dilute sulfuric acid to cyclize intermediate V into ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. This method achieves yields exceeding 90% under mild conditions (−5°C to 0°C), avoiding costly catalysts.
Annulation via Japp–Klingemann Reaction
An innovative approach leverages the Japp–Klingemann reaction to construct the pyrazole ring directly on a pyridine scaffold. Starting with 2-chloro-3-nitropyridines (1a–c ), the process involves:
-
Nucleophilic Aromatic Substitution (SNAr) : Reaction with ethyl acetoacetate in the presence of NaH yields pyridinyl keto esters (2a–c ).
-
Azo-Coupling : Arenediazonium tosylates (3 ) couple with 2a–c to form hydrazones (4 ).
-
Cyclization : Treatment with pyrrolidine induces deacylation and annulation, producing pyrazolo[4,3-b]pyridines (5 ).
This one-pot method simplifies purification and achieves high efficiency, though the allylamino group must be introduced post-cyclization.
Comparative Analysis of Synthetic Routes
The patent route excels in yield and operational simplicity, whereas the Japp–Klingemann method offers greater flexibility for introducing diverse substituents.
Optimization Strategies and Mechanistic Insights
Solvent and Base Selection
Q & A
Q. What are the established synthetic routes for 7-Allylamino-1H-pyrazolo[4,3-b]pyridine and its derivatives?
The synthesis typically involves functionalization of the pyrazolo-pyridine scaffold. For example:
- BBr3-mediated deprotection : A 1M solution of BBr₃ in anhydrous CH₂Cl₂ under N₂ at 0°C is used to remove protecting groups, followed by neutralization with NaHCO₃ and purification via recrystallization or preparative TLC .
- Substituent introduction : Alkyl/aryl halides or isocyanates are reacted with intermediates in dry acetonitrile or dichloromethane. For example, coupling 3-methyl-4-aminophenyl derivatives with benzoyl chlorides in dry benzene yields substituted benzoates .
- Reaction conditions : Key parameters include solvent choice (e.g., acetonitrile for nucleophilic substitution), temperature control (0°C to room temperature), and purification methods (recrystallization vs. TLC) .
Table 1: Representative Synthetic Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| Deprotection | BBr₃, CH₂Cl₂, 0°C | 66–73 | Recrystallization | |
| Urea formation | Aryl isocyanates, CH₂Cl₂ | 65–78 | Recrystallization |
Q. What analytical techniques are critical for characterizing this compound derivatives?
- 1H/13C NMR : Assigns proton environments (e.g., NH₂ at δ 6.5–7.0 ppm in DMSO-d₆) and confirms allylamino group placement .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for urea derivatives) .
- Melting point analysis : Validates purity (e.g., derivatives melt between 243–249°C) .
- Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .
Q. What preliminary biological activity data exist for this compound?
While direct data on this compound are limited, structurally related pyrazolo-pyrimidines show:
- Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibition : A target for gout and hyperuricemia therapy .
- Anti-inflammatory potential : Substituted pyrazolo-pyrimidines with aryloxy groups exhibit COX-2 inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?
- Position 2 substitution : Hydroxyphenyl groups enhance solubility and binding affinity (e.g., 2-(2-hydroxyphenyl) derivatives in NMR studies) .
- Position 5 modifications : Bulky substituents (e.g., benzyl groups) may sterically hinder off-target interactions .
- Allylamino group : The allyl chain at position 7 likely contributes to conformational flexibility and target engagement .
Table 2: SAR Trends in Pyrazolo-Pyridine Derivatives
| Substituent Position | Functional Group | Observed Effect | Reference |
|---|---|---|---|
| 2 | 2-Hydroxyphenyl | Improved solubility | |
| 5 | Benzyl | Reduced off-target binding | |
| 7 | Allylamino | Enhanced target flexibility |
Q. What computational strategies are recommended for studying its mechanism of action?
- Molecular docking : Use HGPRT crystal structures (PDB ID: A1BQ7) to predict binding modes .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Q. How should researchers address contradictions in biological activity data?
- Embedded experimental design : Combine quantitative assays (e.g., IC₅₀ measurements) with qualitative observations (e.g., cellular uptake studies) to resolve discrepancies .
- Dose-response validation : Replicate results across multiple concentrations to rule out assay-specific artifacts .
- Theoretical alignment : Link findings to established mechanisms (e.g., HGPRT inhibition kinetics) to contextualize outliers .
Q. What methodological frameworks support robust experimental design for novel derivatives?
- Guided by theory : Align synthesis with concepts like Hammett σ values to predict electronic effects of substituents .
- Iterative optimization : Use DoE (Design of Experiments) to vary reaction parameters (e.g., solvent polarity, temperature) systematically .
- AI-assisted tools : Platforms like Science Navigator can recommend data analysis techniques (e.g., PCA for SAR clustering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
